Chromium(III) acetylacetonate

Description

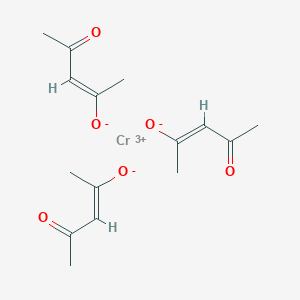

Chromium(III) acetylacetonate (Cr(C₅H₇O₂)₃) is a coordination complex with a central chromium(III) ion bonded to three acetylacetonate ligands. It has a molecular weight of 352.34 g/mol, a melting point of 340°C, and a boiling point of 210°C . The compound is characterized by its octahedral geometry and paramagnetic properties due to the Cr³⁺ ion’s three unpaired electrons . Key applications include:

- Catalysis: Used in hydrogenation and redox reactions, particularly in non-aqueous redox flow batteries (NARFBs) .

- Material Science: Facilitates metal-organic framework (MOF) synthesis and surface modification of polymers .

- Analytical Chemistry: Employed in NMR spectroscopy as a relaxation agent for phospholipid quantitation .

Safety protocols highlight its classification as a Category 2 irritant (skin/eyes), requiring N95 masks, gloves, and goggles during handling .

Propriétés

IUPAC Name |

chromium(3+);(E)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWORPXLMBPOPPU-MUCWUPSWSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21CrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |

| Record name | Chromium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21679-31-2 | |

| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reagents and Reaction Mechanism

The reaction between chromium(III) oxide (Cr₂O₃) and acetylacetone (Hacac) is a classical route for synthesizing Cr(acac)₃. The stoichiometric equation is:

This method exploits the Lewis acidity of Cr³⁺ to coordinate with the enolate form of acetylacetone. The reaction typically proceeds under reflux conditions in non-aqueous solvents, though water is a byproduct.

Procedure and Optimization

In a standard protocol, 5.32 g (0.02 mol) of Cr₂O₃ is combined with 11.8 mL (0.12 mol) of Hacac in a round-bottom flask. The mixture is heated at 80–90°C for 6–8 hours under inert atmosphere to prevent oxidation. The resulting maroon crystals are filtered, washed with ethanol, and dried under vacuum. Yields range from 65% to 75%, with purity dependent on recrystallization steps.

Recrystallization Techniques

Purification involves dissolving the crude product in hot benzene (6 g in 20 mL) and adding petroleum ether (75 mL) to induce crystallization. This two-solvent system removes unreacted Hacac and inorganic residues, achieving ≥98% purity as confirmed by elemental analysis.

Solution-Phase Synthesis Using Chromium(III) Chloride Hexahydrate

Role of Urea as a Base

A widely adopted laboratory method employs chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Hacac, and urea (CO(NH₂)₂) in aqueous medium. Urea hydrolyzes upon heating to release ammonia, which deprotonates Hacac and raises solution pH, facilitating coordination:

Step-by-Step Protocol

-

Dissolution : 5.32 g (0.02 mol) of CrCl₃·6H₂O is dissolved in 100 mL of distilled water.

-

Reagent Addition : 20 g (0.33 mol) of urea and 11.8 mL (0.12 mol) of Hacac are added sequentially.

-

Heating : The mixture is heated at 90–95°C for 1.5–2 hours, during which maroon crystals precipitate.

-

Isolation : The product is vacuum-filtered, washed with cold water, and air-dried.

Yield and Purity

Yields average 70–80%, but the initial product often contains trapped impurities. Recrystallization from ethanol/water (1:3 v/v) improves purity to 95%. Extended heating beyond 2 hours reduces yields due to ligand degradation.

Mechanochemical Self-Propagating Synthesis

Solid-State Reaction Mechanism

A solvent-free approach involves ball-milling chromium(III) chloride (CrCl₃) with sodium acetylacetonate (Na(acac)):

Mechanical activation via high-energy milling initiates an exothermic reaction that propagates autonomously after ignition.

Procedure and Advantages

-

Milling : Equimolar quantities of CrCl₃ and Na(acac) are milled for 30 minutes at 300 rpm.

-

Ignition : The mixture is locally heated to 200°C, triggering a self-sustaining reaction wave.

-

Product Isolation : The resultant powder is washed with water to remove NaCl, yielding Cr(acac)₃ with 85–90% purity.

This method eliminates solvent use, reduces reaction time to minutes, and achieves near-quantitative yields. However, scalability is limited by equipment constraints.

Comparative Analysis of Synthesis Methods

Reaction Conditions and Outcomes

Advantages and Limitations

-

Cr₂O₃ Method : High purity but requires prolonged heating and toxic solvents for recrystallization.

-

CrCl₃/Urea Method : Cost-effective and scalable, but yields impure products needing secondary purification.

-

Mechanochemical : Rapid and solvent-free, yet limited to small batches and specialized equipment.

Purification and Characterization

Recrystallization Strategies

Analytical Confirmation

-

IR Spectroscopy : Strong bands at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C) confirm ligand coordination.

-

Elemental Analysis : Calculated for C₁₅H₂₁CrO₆: C 51.58%, H 6.06%, Cr 14.89%. Observed values align within ±0.3%.

-

Magnetic Susceptibility : μeff = 3.87 μB, consistent with a high-spin d³ configuration .

Analyse Des Réactions Chimiques

Types of Reactions: Chromium(III) acetylacetonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound is relatively inert toward substitution but can react with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the formation of redox systems for applications such as flow batteries.

Common Reagents and Conditions:

Electrophiles: Used in substitution reactions to introduce different functional groups.

Redox Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of chromium.

Major Products:

Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.

Redox Products: Chromium nitride-based metallic coatings.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chromium(III) acetylacetonate has the molecular formula and is characterized by its bidentate acetylacetonate ligands that form chelate rings with the chromium ion. This structure contributes to its stability and solubility in organic solvents, making it suitable for various applications in organic synthesis and catalysis .

Catalytic Applications

2.1 Organic Synthesis

This compound is widely used as a catalyst in organic reactions. It facilitates various transformations, including:

- Autoxidation Reactions : It has been employed in the autoxidation of cyclohexene using tert-butyl hydroperoxide, demonstrating its effectiveness in promoting oxidation processes .

- Synthesis of Nanostructures : Researchers have utilized chromium acetylacetonate in chemical vapor deposition (CVD) to fabricate carbon nanostructures, highlighting its role in advanced material synthesis .

2.2 Catalytic Reagents

As a catalytic reagent, this compound has been shown to enhance reaction rates and selectivity in numerous organic reactions, making it an essential component in synthetic chemistry .

Energy Storage Applications

3.1 Redox Flow Batteries

This compound has been investigated as an active material in redox flow batteries. Its ability to participate in redox reactions allows for efficient charge-discharge cycles, contributing to advancements in energy storage technologies .

Case Study: Redox Behavior Analysis

A study analyzed the behavior of chromium complexes during charge-discharge cycles using visible spectrophotometry. The results indicated distinct spectral changes correlating with the oxidation states of chromium species involved, showcasing the potential for optimizing battery performance through careful selection of chromium complexes .

Biomedical Applications

4.1 Dietary Supplementation

This compound has been explored as a dietary supplement aimed at improving glucose metabolism and insulin sensitivity. Research indicates that it may aid individuals with impaired glucose tolerance by enhancing insulin action .

4.2 NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, this compound serves as a relaxation agent, improving signal quality and resolution in various analytical applications .

Material Science Applications

5.1 Thin Film Coatings

The compound is used in the deposition of hard chromium nitride thin films through plasma-assisted metal-organic chemical vapor deposition (MOCVD). These coatings exhibit enhanced hardness and wear resistance, making them suitable for protective applications in various industries .

Safety and Environmental Considerations

While chromium(III) compounds are significantly less toxic than their hexavalent counterparts, appropriate safety measures should be taken when handling them due to potential health risks associated with inhalation or skin contact .

Mécanisme D'action

The mechanism by which chromium(III) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, creating a chelate ring that stabilizes the complex. This stability allows the compound to participate in various catalytic and redox reactions. The paramagnetic nature of the compound also plays a role in its effectiveness as a relaxation agent in NMR spectroscopy .

Comparaison Avec Des Composés Similaires

Structural and Magnetic Properties

Chromium(III) acetylacetonate exhibits distinct paramagnetic behavior compared to other transition-metal acetylacetonates:

- EPR/NMR Studies : Cr(acac)₃ shows anisotropic hyperfine interactions in electron paramagnetic resonance (EPR) studies, with spin Hamiltonian constants g = 1.9802, |D| = 0.600 cm⁻¹, and |E| = 0.0085 cm⁻¹ in cobalt(III) acetylacetonate host crystals . In contrast, Fe(acac)₃ and Ru(acac)₃ display different hyperfine splitting due to varying d-electron configurations .

- Coordination Geometry : Cr(acac)₃ adopts a slightly distorted octahedral structure, while Al(acac)₃ and Zn(acac)₂ exhibit more symmetric geometries, influencing their catalytic behavior .

Table 1: Magnetic Properties of Selected Acetylacetonates

Table 2: Comparative Catalytic Performance

Market Overview

The global Cr(acac)₃ market was valued at $XX million in 2018, driven by demand in catalysis and materials science. Competitors include Fe(acac)₃ and Al(acac)₃, which dominate in polymer and coatings industries, respectively .

Q & A

Q. What are the standard synthesis methods for Chromium(III) acetylacetonate, and how are purity and structural integrity validated?

this compound is typically synthesized by reacting chromium(III) salts with acetylacetone in aqueous or non-aqueous media under controlled pH. Purity is validated via elemental analysis, while structural integrity is confirmed using Fourier-transform infrared (FTIR) spectroscopy to identify characteristic C=O and C=C stretching vibrations (1,500–1,600 cm⁻¹) and UV-Vis spectroscopy to confirm octahedral geometry (d-d transitions at ~550 nm) . X-ray diffraction (XRD) may also be used for crystalline structure verification .

Q. How can vibrational spectroscopy (IR/Raman) be applied to characterize this compound?

Vibrational spectra are analyzed using density functional theory (DFT) calculations to assign peaks. For example, symmetric and asymmetric C-O stretches (1,250–1,550 cm⁻¹) and metal-ligand vibrations (<600 cm⁻¹) are key indicators of coordination geometry. Discrepancies between experimental and calculated spectra may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE), including N95 respirators, chemical-resistant gloves, and eye protection, is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particles. Emergency measures include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion. Note that this compound is classified as a skin and respiratory irritant under California Prop 65 .

Advanced Research Questions

Q. How does this compound exhibit redox activity in catalytic hydrogenation, and what factors influence its efficiency?

The ligand field geometry of this compound enables reversible electron transfer, facilitating hydrogen activation. Efficiency depends on solvent polarity, temperature, and substrate accessibility. For instance, in supercritical CO₂, its diffusion coefficient increases, enhancing catalytic turnover rates. Kinetic studies using in-situ UV-Vis or EPR spectroscopy can monitor Cr³⁺/Cr²⁺ transitions during reaction cycles .

Q. What explains the inhibitory effects of this compound in autoxidation reactions, and how do experimental conditions alter its role?

At low concentrations (<4 × 10⁻⁶ M), this compound accelerates tert-butyl hydroperoxide decomposition via radical initiation. However, at higher concentrations, it scavenges radicals or forms non-reactive complexes (e.g., with cyclohexenone), reducing reaction rates. Temperature-dependent studies (30–50°C) reveal that inhibition becomes dominant at elevated temperatures due to higher activation energy for inhibitory pathways .

Q. How can solubility data for this compound in supercritical CO₂ inform materials processing workflows?

Solubility in supercritical CO₂ is modeled using the PC-SAFT equation of state, incorporating temperature (313–353 K) and pressure (10–30 MPa) dependencies. Experimental data obtained via static equilibrium methods show a solubility range of 10⁻⁶–10⁻⁴ mol/L, critical for designing chemical vapor deposition (CVD) processes for CrGeₓ nanowires. Preferential solubility in CO₂ over organic solvents reduces post-processing contamination .

Q. What challenges arise in reconciling contradictory data on this compound’s role in radical-mediated reactions?

Discrepancies often stem from variations in solvent systems (e.g., 1-chlorooctane vs. diphenyl ether) or oxygen availability. For example, in oxygen-free environments, this compound forms inert metal-olefin complexes with 1-octene, halting autoxidation. Researchers must rigorously control solvent purity, oxygen levels, and initiator concentrations to isolate mechanistic variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.